N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide

Beta-adrenoceptor pharmacology Aryloxypropanolamine SAR Cardiovascular research

N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide (CAS 613655-80-4) is a synthetic small molecule that combines an N-phenylacetamide (paracetamol-like) head group with a 4-(4-fluorophenyl)piperazine moiety via a 2-hydroxypropoxy spacer. It belongs to the aryloxypropanolamine class, a scaffold historically associated with beta-adrenoceptor modulation, and is catalogued in screening libraries for central nervous system (CNS) receptor profiling.

Molecular Formula C21H26FN3O3
Molecular Weight 387.455
CAS No. 613655-80-4
Cat. No. B3017706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide
CAS613655-80-4
Molecular FormulaC21H26FN3O3
Molecular Weight387.455
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O
InChIInChI=1S/C21H26FN3O3/c1-16(26)23-18-4-8-21(9-5-18)28-15-20(27)14-24-10-12-25(13-11-24)19-6-2-17(22)3-7-19/h2-9,20,27H,10-15H2,1H3,(H,23,26)
InChIKeySYGNWOGJWYPDDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide (CAS 613655-80-4): Compound Identity and Research Classification


N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide (CAS 613655-80-4) is a synthetic small molecule that combines an N-phenylacetamide (paracetamol-like) head group with a 4-(4-fluorophenyl)piperazine moiety via a 2-hydroxypropoxy spacer [1]. It belongs to the aryloxypropanolamine class, a scaffold historically associated with beta-adrenoceptor modulation, and is catalogued in screening libraries for central nervous system (CNS) receptor profiling [2]. Its ChEMBL entry (CHEMBL1373838) indicates preclinical-stage investigation, though its specific pharmacological profile remains largely unvalidated in peer-reviewed primary literature [3].

Why Generic Substitution of N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide Is Scientifically Unsupported


Despite sharing a core aryloxypropanolamine scaffold with other research compounds, N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide cannot be generically interchanged with its nearest analogs. In a series of alkyl 2-{3-[4-(4-fluorophenyl)-piperazin-1-yl]-2-hydroxy-propoxy}-phenylcarbamates, beta-antiadrenergic potency (pA₂ against isoprenaline-induced chronotropy) varied by approximately 0.5 log units depending solely on the ester alkyl chain length [1]. Furthermore, simple positional isomerism—moving the fluorine from the 4- to the 2-position on the terminal phenyl ring—creates a chemically distinct entity whose comparative receptor-binding and functional activity data are absent from the public domain, rendering assumption of equivalence scientifically unjustified .

Quantitative Differentiation Evidence for N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide Relative to Closest Analogs


Beta-Adrenoceptor Antagonist Potency: Comparison with Carbamate Ester Homologs

In the only published head-to-head functional assay series on this scaffold, the target compound's closest carbamate homologs exhibited beta-1 antagonism with pA₂ values ranging from 6.28 to 6.81 against isoprenaline-induced positive chronotropy in isolated guinea-pig atria [1]. The acetamide derivative (target compound) has not been directly assayed in this system, but the data establish that minor changes at the terminal functional group produce measurable shifts in potency (up to 0.53 log units within the carbamate series alone), indicating that the target acetamide cannot be assumed equipotent to any analog without explicit measurement. The target compound's direct quantitative activity remains unreported in the peer-reviewed literature.

Beta-adrenoceptor pharmacology Aryloxypropanolamine SAR Cardiovascular research

Structural Differentiation: 4-Fluorophenyl vs. 2-Fluorophenyl Positional Isomerism

The target compound bears a 4-fluorophenyl substituent on the piperazine ring. A known positional isomer, N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide, differs only in the fluorine position (para vs. ortho) . Fluorine positional isomerism in arylpiperazine ligands is known to differentially affect receptor subtype selectivity; for example, in 5-HT1A ligands, para-fluoro substitution generally preserves affinity while ortho-fluoro can reduce it by 5- to 20-fold depending on the scaffold [1]. No direct comparative binding or functional data exist for this specific pair, but the well-established impact of fluorine position on piperazine pharmacophore geometry prevents substitution without experimental validation.

Positional isomer pharmacology Fluorine substitution effects CNS receptor binding

Head-Group Differentiation: Acetamide vs. Carbamate vs. Ranolazine-Type Acetamide

The target compound features an acetamide group attached directly to the phenyl ether ring, distinguishing it from (a) the carbamate ester series (methyl through butyl esters) evaluated for beta-blockade [1], and (b) ranolazine-type structures where the acetamide is linked through a piperazine N-alkyl chain to a 2,6-dimethylphenyl group [2]. The acetamide NH acts as a hydrogen-bond donor, whereas the carbamate esters lack this donor and differ in metabolic liability. Ranolazine (N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide) shows a distinct pharmacological profile (late sodium current inhibition, IC₅₀ ~6 μM) that is driven by its 2,6-dimethylphenylacetamide moiety, not present in the target compound [2]. No quantitative binding or functional data exist comparing the target compound directly with ranolazine.

Functional group SAR Metabolic stability Hydrogen-bonding pharmacophore

Screening Library Annotation: Putative CNS Receptor Profiling Potential

The compound is catalogued in the ChEMBL database (CHEMBL1373838) with 3 reported potency assays and a preclinical max phase designation [1]. Vendor annotations suggest potential interactions with serotonin (5-HT) and dopamine receptor families based on the arylpiperazine pharmacophore, though specific Ki or EC₅₀ values are not publicly available [2]. In contrast, the structurally distinct but pharmacophore-related compound flibanserin (a 5-HT1A agonist/5-HT2A antagonist) shows sub-nanomolar to nanomolar affinities at these receptors [3]. The absence of disclosed binding data for the target compound means its receptor selectivity profile relative to well-characterized arylpiperazine CNS ligands remains undefined.

High-throughput screening Serotonin receptor Dopamine receptor CNS drug discovery

Validated Research and Industrial Application Scenarios for N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide


Beta-Adrenoceptor Structure–Activity Relationship (SAR) Studies Requiring Acetamide Head-Group Probe

The Goněc et al. (2008) study demonstrated that the 4-fluorophenylpiperazine–hydroxypropoxy–phenyl scaffold is responsive to terminal group variation, with carbamate ester series showing measurable beta-1 antagonist activity (pA₂ 6.28–6.81) [1]. The target compound provides the missing acetamide-terminated member of this series. Procurement is justified for SAR expansion studies aiming to map how the hydrogen-bond donor capacity of the acetamide NH—absent in carbamate esters—affects beta-adrenoceptor affinity, functional antagonism, and selectivity versus the carbamate analogs already characterized in isolated guinea-pig atrial preparations [1].

CNS Receptor Profiling of an Uncharacterized Fluorophenylpiperazine Library Member

The compound is indexed in ChEMBL with three potency assay records, yet receptor subtype affinities remain undisclosed [2]. As a 4-fluorophenylpiperazine derivative, it represents a structurally distinct probe for systematic profiling against serotonin (5-HT1A, 5-HT2A), dopamine (D2, D3), and sigma receptor panels using radioligand displacement assays. Procurement is warranted for laboratories conducting broad GPCR selectivity screens to generate the first public Ki profile for this chemotype, enabling comparison with characterized CNS ligands such as flibanserin or aripiprazole [3].

Physicochemical and In Vitro ADME Benchmarking of the Acetamide-Functionalized Aryloxypropanolamine Scaffold

The target compound's computed physicochemical properties (XLogP3 2.2, topological polar surface area 65 Ų, 2 H-bond donors, 7 rotatable bonds) are known from PubChem [4]. However, experimental solubility, microsomal stability, CYP inhibition, and permeability data are absent. Procurement enables head-to-head in vitro ADME comparison with the carbamate ester series [1] and with ranolazine-type piperazine acetamides [5], directly testing the impact of the N-phenylacetamide group versus N-alkylcarbamate and N-arylacetamide variants on metabolic stability and permeability.

Quote Request

Request a Quote for N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.